4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine
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Overview
Description
4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine is a synthetic organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a difluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can help achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance its biological activity and selectivity.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: A triazolopyrimidine sulfonamide herbicide with a similar difluoroethoxy group.
4-(2,2-Difluoroethoxy)phenacyl bromide: Another compound featuring the difluoroethoxy group.
Uniqueness
4-[3-(2,2-Difluoroethoxy)-phenoxy]-piperidine is unique due to its combination of a piperidine ring and a difluoroethoxy-substituted phenoxy group. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-[3-(2,2-difluoroethoxy)phenoxy]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15)9-17-11-2-1-3-12(8-11)18-10-4-6-16-7-5-10/h1-3,8,10,13,16H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFYTLOHEJSRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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